

# D-Hydroorotic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *D-Hydroorotic acid*

Cat. No.: *B1349200*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **D-Hydroorotic acid** (also known as (R)-dihydroorotic acid). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details relevant experimental methodologies, and visualizes associated biochemical pathways.

## Chemical Structure and Properties

**D-Hydroorotic acid** is a pyrimidine derivative that plays a crucial role as an intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA.<sup>[1][2]</sup> Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers for **D-Hydroorotic Acid**

Identifier	Value	Source
IUPAC Name	(4R)-2,6-dioxohexahydropyrimidine-4-carboxylic acid	[3]
CAS Number	5988-53-4	[3]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[4][5]
SMILES	OC(=O) [C@H]1CC(=O)NC(=O)N1	[3]
InChI Key	UFIVEPVSAGBUSI- UWTATZPHSA-N	[3]

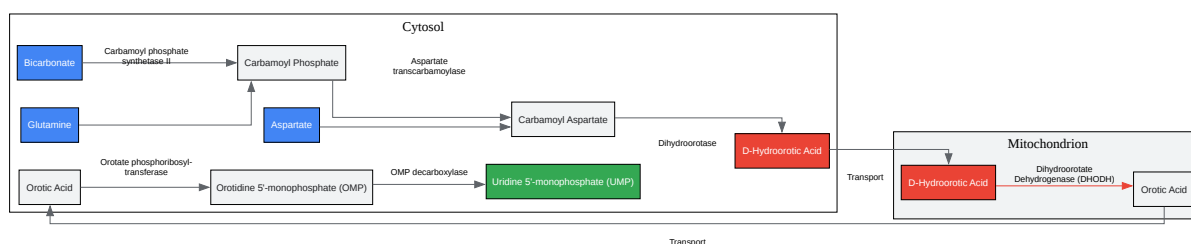
Table 2: Physicochemical Properties of **D-Hydroorotic Acid**

Property	Value	Conditions	Source
Molecular Weight	158.11 g/mol	[4][5]	
Melting Point	255 °C (decomposes)	[3]	
Optical Activity	[α] <sub>20/D</sub> -33°	c = 1 in NaHCO <sub>3</sub>	[3]
Solubility	Soluble in DMSO (≥15.8 mg/mL), Water (≥2.74 mg/mL with gentle warming and ultrasonic), and partly soluble in water.	[6]	
pKa (Strongest Acidic)	3.28	ChemAxon	
pKa (Strongest Basic)	-8.2	ChemAxon	
Physical Description	Solid	[4]	

## Biological Role: The De Novo Pyrimidine Biosynthesis Pathway

**D-Hydroorotic acid** is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1] [7] This pathway is fundamental for cell growth and proliferation. The conversion of **D-Hydroorotic acid** to orotic acid is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This step is a critical, rate-limiting reaction in the overall pathway. [1]

The overall pathway is depicted below:



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Caption: De Novo Pyrimidine Biosynthesis Pathway.

## Experimental Protocols

### Synthesis of Dihydroorotic Acid Derivatives

A general procedure for the synthesis of dihydroorotic acid derivatives can be adapted from patent literature. The core synthesis involves the cyclization of N-(alkoxycarbonyl)aspartic acid. For instance, reacting 4,5-dihydroorotic acid with a benzyl halide in the presence of an acid

acceptor like triethylamine can yield benzyl 4,5-dihydroorotate. This can be followed by further modifications and subsequent removal of protecting groups to obtain the desired derivative.

## Analysis of D-Hydroorotic Acid by High-Performance Liquid Chromatography (HPLC)

A sensitive and nonradiometric assay for the product of **D-Hydroorotic acid** conversion, orotic acid, can be performed using anion-exchange HPLC.[8]

- Column: Anion-exchange column (e.g., Partisil-SAX).[8]
- Mobile Phase: Isocratic elution with a low phosphate buffer at pH 4.0.[8]
- Detection: UV detection at 280 nm.[8]
- Detection Limit: Approximately 20 pmol per injection.[8]

This method can be utilized to quantify the enzymatic activity of DHODH by measuring the formation of orotic acid from **D-Hydroorotic acid**.

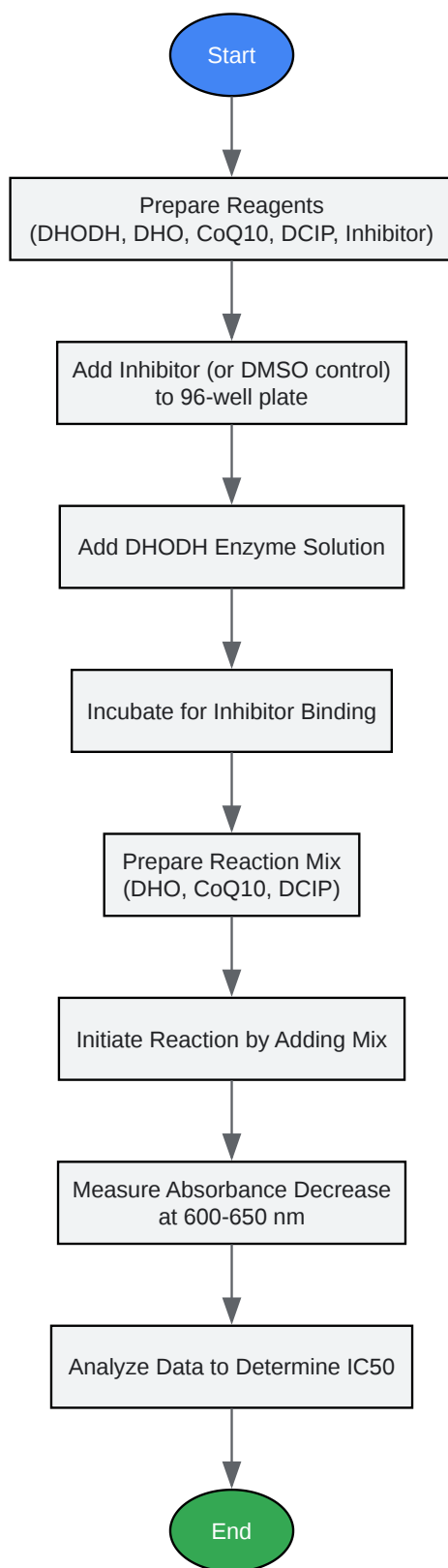
## Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

The activity of DHODH, the enzyme that metabolizes **D-Hydroorotic acid**, can be measured spectrophotometrically. This assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

- Reagents:
  - Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).[9]
  - Recombinant human DHODH.
  - **D-Hydroorotic acid** (substrate).
  - Coenzyme Q10 (electron acceptor).
  - 2,6-dichloroindophenol (DCIP).

- Procedure:
  - Pre-incubate the recombinant DHODH enzyme with the assay buffer and Coenzyme Q10.
  - Initiate the reaction by adding **D-Hydroorotic acid** and DCIP.
  - Measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of decrease corresponds to the rate of DCIP reduction and thus DHODH activity.[\[10\]](#)

The workflow for a DHODH inhibition assay, which is crucial for drug development, is outlined below:



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Caption: DHODH Enzymatic Inhibition Assay Workflow.

## Conclusion

**D-Hydroorotic acid** is a pivotal molecule in cellular metabolism, and its enzymatic conversion by DHODH presents a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This guide provides foundational knowledge and practical methodologies for researchers engaged in the study of this compound and its associated metabolic pathway.

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